molecular formula C11H20N2O3 B1442107 Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate CAS No. 1104383-06-3

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B1442107
CAS No.: 1104383-06-3
M. Wt: 228.29 g/mol
InChI Key: ADXBXIQTAQOYRW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nitrogen-containing heterocycles, which are crucial in many biochemical processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biochemical environments.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. This can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways . At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular functions and potential toxicity . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of intermediate products that may have distinct biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (CAS Number: 1215295-96-7) is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H19N O3
  • Molecular Weight : 213.277 g/mol
  • Storage Conditions : Room Temperature
PropertyValue
CAS Number1215295-96-7
Molecular Weight213.277 g/mol
StructureChemical Structure

This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound can act as both a nucleophile and an electrophile , facilitating the formation of new chemical bonds. Its structural features allow it to participate in diverse chemical transformations, making it a versatile reagent in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , showing inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies have highlighted the compound's potential cytotoxic effects on cancer cell lines. Specifically, it has shown promise in inhibiting the growth of certain cancer cells, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on human cancer cell lines. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer (MCF-7) and prostate cancer (DU145) models .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have been shown to possess a wide spectrum of biological activities:

Biological ActivityObserved Effects
AntibacterialInhibition of bacterial growth
AntifungalEffective against various fungal strains
AnticancerCytotoxic effects on cancer cell lines
AntiparasiticPotential activity against parasites
AntidepressantPreliminary evidence of efficacy

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXBXIQTAQOYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104383-06-3
Record name tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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